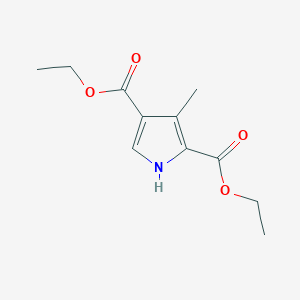
Diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate
Descripción general
Descripción
Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The specific structure of diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate suggests that it is a pyrrole derivative with two ester groups at the 2 and 4 positions and a methyl group at the 3 position.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates, which are closely related to the compound , can be prepared by acidic hydrolysis of diethyl 3,4-disubstituted 5-bromo-2-pyrrolylphosphonates, followed by coupling reactions with aldehydes to afford pyrromethenone derivatives . Another related compound, diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, is synthesized from diethyl benzylidenemalonate and ethyl sarcosinate, demonstrating the versatility of starting materials for pyrrole synthesis . Additionally, a series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates can be prepared by acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various primary amines .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often elucidated using spectroscopic methods and theoretical calculations. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy, with its properties evaluated by DFT calculations . Similarly, the structure of diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate has been determined using FT-IR, NMR spectroscopy, and DFT calculations .
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions, including coupling reactions, oxidation, and rearrangements. The regioselective preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates involves a coupling reaction with aldehydes . Oxidation reactions are also common, as seen with diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, which reacts with oxygen in aqueous base to give two oxidation products . Additionally, rearrangements can occur, such as the acyl [1,5]-sigmatropic shift from carbon to nitrogen in the synthesis of 3,5-diaryl-2H-pyrrole-2,2-dicarboxylates10.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicates the formation of dimers in the solid state through hydrogen bonding . Theoretical studies, such as those using DFT and AIM calculations, provide insights into the electron density, bond strengths, and nature of intra- and intermolecular interactions in these compounds . These properties are crucial for understanding the reactivity and potential applications of pyrrole derivatives in various fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Oxidation Processes
Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a compound closely related to Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, has been synthesized from readily available materials and exhibits interesting reactions with oxygen in aqueous base, leading to the production of two oxidation products. This demonstrates the compound's potential in chemical synthesis and oxidation studies (Campaigne & Shutske, 1974).
Methodology in Chemical Synthesis
A range of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates, derivatives of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, were prepared successfully using an acid-catalyzed treatment. This illustrates the compound's role in facilitating diverse chemical syntheses, particularly in the creation of various substituted pyrrole derivatives (Škrlep et al., 2009).
Applications in Electrochromic Materials
Research on copolymerization of diethyl 2,5-di(thiophen-2-yl)-1H-pyrrole-3,4-dicarboxylate, a compound structurally similar to Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, with 3,4-ethylenedioxythiophene (EDOT) indicates potential applications in electrochromic devices. The copolymer exhibits multicolor electrochromic properties, essential for camouflage or full-color electrochromic device applications, thus highlighting the compound's significance in advanced material science (Algi et al., 2013).
Development of Antimicrobial Agents
A study on the synthesis of various (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, structurally similar to Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, has revealed their potential as antimicrobial agents. This indicates the compound's potential in the development of new therapeutic tools and antimicrobial agents (Hublikar et al., 2019).
Safety And Hazards
The compound has been classified with the signal word ‘Warning’ under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-4-15-10(13)8-6-12-9(7(8)3)11(14)16-5-2/h6,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPYNVNXXUELAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280569 | |
| Record name | diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate | |
CAS RN |
5448-16-8 | |
| Record name | 5448-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


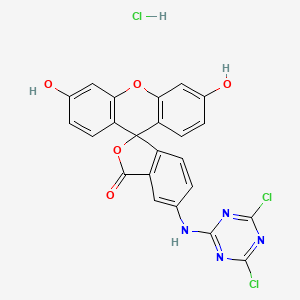
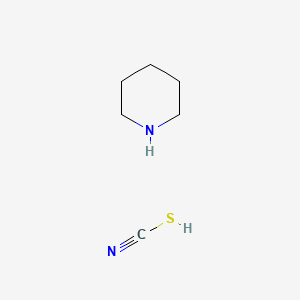
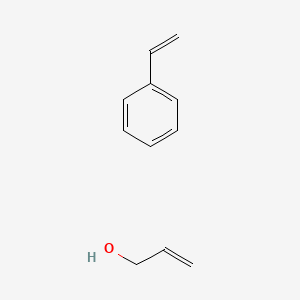
![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)
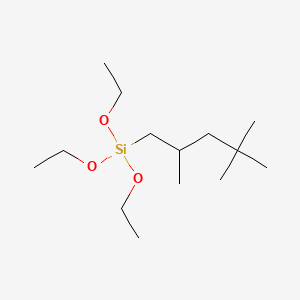
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio]-](/img/structure/B1295767.png)
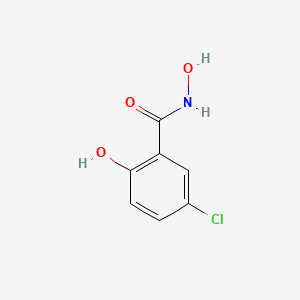
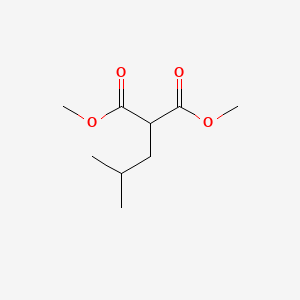

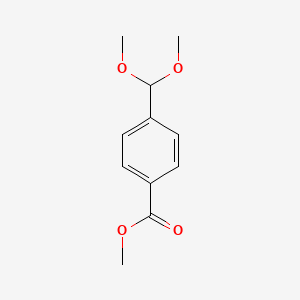
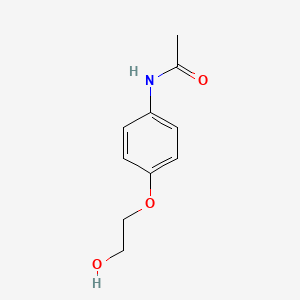
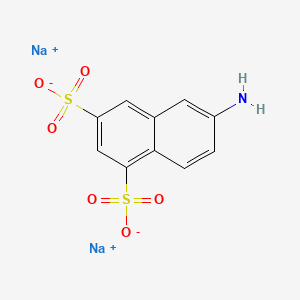
![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)